Cas no 1909288-41-0 (cis-3-(2-chlorophenyl)cyclobutanol)

Technical Introduction: cis-3-(2-Chlorophenyl)cyclobutanol cis-3-(2-Chlorophenyl)cyclobutanol is a chiral cyclobutane derivative featuring a chlorophenyl substituent at the 3-position. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclobutane scaffold, which can influence conformational properties in drug design. The cis-configuration and presence of a polar hydroxyl group enhance its utility as a building block for stereoselective synthesis. The electron-withdrawing chloro substituent on the phenyl ring may further modulate reactivity in cross-coupling or substitution reactions. Its well-defined stereochemistry makes it valuable for studying structure-activity relationships or as an intermediate in the preparation of biologically active molecules. Suitable for controlled functionalization under standard laboratory conditions.
cis-3-(2-chlorophenyl)cyclobutanol structure
1909288-41-0 structure
Product Name:cis-3-(2-chlorophenyl)cyclobutanol
CAS No:1909288-41-0
MF:C10H11ClO
MW:182.646742105484
CID:5211533
PubChem ID:60792246
Update Time:2025-06-15

cis-3-(2-chlorophenyl)cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanol, 3-(2-chlorophenyl)-, cis-
    • cis-3-(2-chlorophenyl)cyclobutanol
    • Inchi: 1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2/t7-,8+
    • InChI Key: AOYXOTUEOXFQIV-OCAPTIKFSA-N
    • SMILES: [C@@H]1(O)C[C@H](C2=CC=CC=C2Cl)C1

Computed Properties

  • Exact Mass: 182.0498427g/mol
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 20.2Ų

cis-3-(2-chlorophenyl)cyclobutanol Pricemore >>

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Additional information on cis-3-(2-chlorophenyl)cyclobutanol

Professional Introduction to Compound with CAS No. 1909288-41-0 and Product Name: cis-3-(2-chlorophenyl)cyclobutanol

The compound cis-3-(2-chlorophenyl)cyclobutanol (CAS No. 1909288-41-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel bioactive molecules. This compound, characterized by its unique structural motif—a cyclobutane ring substituted with a 2-chlorophenyl group and a hydroxymethyl moiety—has garnered considerable attention due to its potential pharmacological applications. The cyclobutane scaffold is known for its rigid conformation, which can enhance binding affinity and selectivity in drug-receptor interactions, making it a valuable scaffold for medicinal chemists.

Recent research has highlighted the compound's relevance in the exploration of central nervous system (CNS) therapeutics. The cis-configuration of the cyclobutanol ring introduces steric constraints that can influence the compound's pharmacokinetic properties, including blood-brain barrier penetration. Studies have demonstrated that such structural features are pivotal in optimizing drug delivery to neural targets. The presence of the 2-chlorophenyl group further contributes to the compound's pharmacophore by enhancing lipophilicity and metabolic stability, which are critical factors in drug design.

In the context of modern drug discovery, cis-3-(2-chlorophenyl)cyclobutanol has been investigated for its potential role as an intermediate in synthesizing more complex pharmacological agents. Its versatility as a building block allows for modifications at multiple positions, enabling the creation of derivatives with tailored biological activities. For instance, researchers have explored its utility in developing novel antipsychotic and anxiolytic compounds, leveraging its structural similarities to known CNS-active molecules.

The compound's chemical properties also make it a subject of interest in computational chemistry and molecular modeling studies. Advanced computational techniques have been employed to elucidate its interaction with biological targets, such as G-protein coupled receptors (GPCRs) and enzymes implicated in neurological disorders. These studies have provided insights into the compound's binding mode and have guided the optimization of its pharmacological profile.

One notable aspect of cis-3-(2-chlorophenyl)cyclobutanol is its synthetic accessibility. Recent methodologies have been developed to streamline its preparation, reducing reliance on multi-step synthetic routes and improving yield efficiency. This advancement is particularly significant in industrial settings where cost-effective and scalable synthesis methods are essential for commercialization.

Moreover, the compound has been scrutinized for its potential role in addressing neurodegenerative diseases. Preliminary investigations suggest that it may modulate pathways associated with conditions such as Alzheimer's disease and Parkinson's disease by interacting with key molecular targets. While further research is warranted to fully understand its therapeutic potential, these findings underscore the compound's significance as a candidate for future clinical development.

The exploration of cis-3-(2-chlorophenyl)cyclobutanol also extends to its environmental impact and safety profile. Efforts have been made to assess its biodegradability and toxicity under various conditions, ensuring that its application aligns with sustainable practices. These assessments are crucial in evaluating the long-term viability of pharmaceutical intermediates and their integration into broader chemical frameworks.

In conclusion, cis-3-(2-chlorophenyl)cyclobutanol (CAS No. 1909288-41-0) exemplifies the intersection of innovative chemistry and therapeutic potential. Its unique structural features, coupled with recent advancements in synthetic methodologies and computational studies, position it as a promising candidate for further exploration in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly pivotal role in shaping the future of medicine.

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